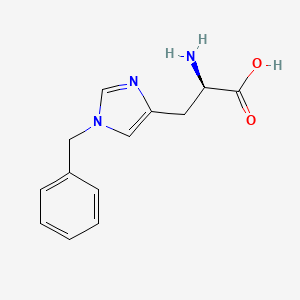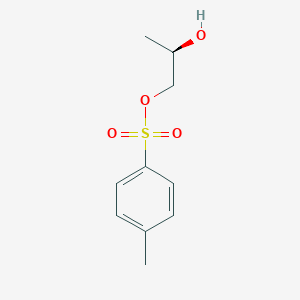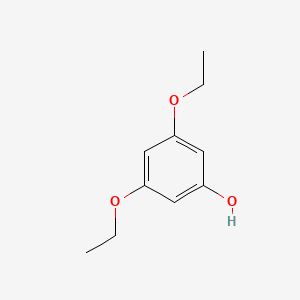
3,5-Diethoxyphenol
Übersicht
Beschreibung
3,5-Diethoxyphenol, also known as Phloroglucinol dimethyl ether, is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.1632 .
Synthesis Analysis
The synthesis of this compound involves heating a mixture of phloroglucinal (1,3,5-benzenetriol) and an alcohol having from 1-8 carbon atoms in the presence of an azeotropic medium and an acid catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with two ethoxy groups attached to the 3rd and 5th carbon atoms .Physical And Chemical Properties Analysis
This compound is a solid substance with a light yellow appearance . It has a melting point range of 40 - 43 °C and a boiling point range of 172 - 175 °C at 17 mmHg .Wissenschaftliche Forschungsanwendungen
Substituent Effects on Ionization
3,5-Diethoxyphenol, along with other substituted phenols, has been studied for its ionization properties. Bolton, Hall, and Kudrynski (1968) measured thermodynamic ionization constants of this compound and calculated thermodynamic functions of ionization, providing insights into the substituent effects on free energies and entropies of ionization (Bolton, Hall, & Kudrynski, 1968).
Antioxidant Properties
Phenolic compounds, including derivatives of hydroxybenzoic acids like this compound, are known for their antioxidant properties. Hubková et al. (2014) explored the efficacy of various hydroxybenzoic acids and their derivatives as scavengers of peroxynitrite, a compound responsible for oxidative stress and cellular damage (Hubková, Veliká, Birková, Guzy, & Mareková, 2014).
Pharmacological Properties
Chlorogenic acid, a polyphenol with a structure related to this compound, exhibits various biological and pharmacological effects such as antioxidant, antibacterial, and neuroprotective activities. Naveed et al. (2018) reviewed its roles, emphasizing its potential in regulating lipid and glucose metabolism and its therapeutic roles in conditions like cardiovascular disease and diabetes (Naveed et al., 2018).
Metabolism and Bioavailability
Understanding the metabolism and bioavailability of phenolic compounds, including this compound, is crucial for assessing their health impacts. Olthof et al. (2003) studied the metabolism of dietary phenols and found that the majority of in vivo forms result from degradation by colonic bacteria and subsequent metabolism in the liver, highlighting the importance of metabolites in the biological activity of these compounds (Olthof, Hollman, Buijsman, van Amelsvoort, & Katan, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-diethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMYXAAUQOWAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



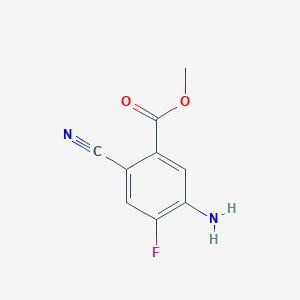

![4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3204445.png)

![[(3-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B3204452.png)
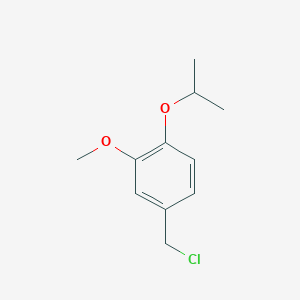

![Imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B3204482.png)
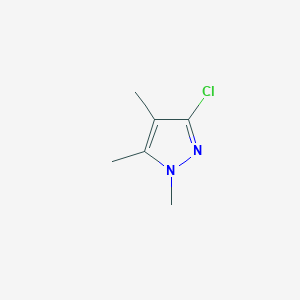
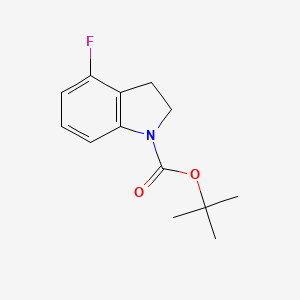
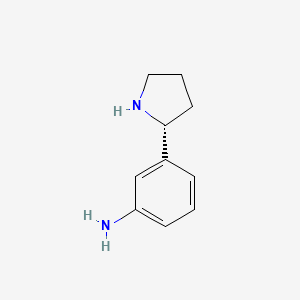
![1-Naphthalenol, 1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B3204529.png)
